N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-19(30)22-12-14-23(15-13-22)27-25(31)24-17-29(16-20-8-4-2-5-9-20)28-26(24)32-18-21-10-6-3-7-11-21/h2-15,17H,16,18H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUDHVVGHILUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halide and a suitable base.
Attachment of the Benzyloxy Group: The benzyloxy group can be attached through an etherification reaction using benzyl alcohol and a strong acid catalyst.
Acetylation: The acetyl group can be introduced by reacting the compound with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares a pyrazole-4-carboxamide core with several analogs, but differences in substituents significantly influence its physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity: The target compound’s benzyl and benzyloxy groups enhance lipophilicity compared to analogs with polar substituents (e.g., 3-oxomorpholino in or hydroxyl groups in ). This may improve membrane permeability but reduce aqueous solubility.
- In contrast, the nitro group in is strongly electron-withdrawing, which may increase reactivity or alter metabolic stability.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions. A standard approach includes:
- Pyrazole core formation : Condensation of hydrazine with a 1,3-diketone under acidic/basic conditions to form the pyrazole ring.
- Substituent introduction : Sequential substitution reactions to attach the benzyl, benzyloxy, and 4-acetylphenyl groups. For example, benzylation via nucleophilic substitution or coupling reactions (e.g., using benzyl chloride derivatives).
- Carboxamide formation : Reacting the pyrazole-4-carboxylic acid intermediate with 4-aminoacetophenone using coupling agents like EDCI/HOBt .
Q. How is the molecular structure characterized?
Key characterization methods include:
- NMR spectroscopy : To confirm substituent positions and connectivity (e.g., distinguishing benzyl protons at δ 4.8–5.2 ppm).
- Mass spectrometry : To verify molecular weight (expected ~465 g/mol based on analogs) and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation, highlighting steric effects from the benzyloxy group and planarity of the pyrazole ring .
Q. What in vitro assays are used for initial biological screening?
Common assays include:
- Enzyme inhibition : Testing against kinases (e.g., MEK) or metabolic enzymes via fluorometric/colorimetric substrates.
- Cytotoxicity assays : Dose-response studies on cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer) using MTT or resazurin-based viability tests.
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide substituent modifications?
SAR studies highlight:
- Benzyloxy group : Enhances lipophilicity and π-stacking interactions, critical for target binding (e.g., MEK inhibition ).
- 4-Acetylphenyl vs. halogenated phenyls : Acetyl groups improve hydrogen-bonding with active-site residues (e.g., in kinase targets), while fluorophenyl/chlorophenyl analogs increase metabolic stability .
- Morpholinoethyl vs. phenethyl : Morpholine derivatives improve solubility but may reduce blood-brain barrier penetration .
Q. How to resolve contradictions in biological data across studies?
Discrepancies (e.g., varying IC50 values for MEK inhibition) arise from:
- Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 100 µM) alter competitive inhibition profiles.
- Cell line variability : Genetic mutations (e.g., KRAS in A549) affect pathway dependency.
- Substituent batch purity : Impurities >5% in benzyloxy derivatives skew dose-response curves. Validate via HPLC and replicate assays .
Q. What molecular docking strategies identify target binding modes?
Workflow includes:
- Protein preparation : Retrieve target structures (e.g., MEK1, PDB: 3EQF) and optimize protonation states.
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Key interactions include hydrogen bonds between the carboxamide and Lys97, and π-π stacking with Phe129 .
Q. What strategies optimize bioavailability and selectivity?
Approaches include:
- Prodrug design : Esterification of the carboxamide to enhance oral absorption.
- Selective fluorination : Introduce fluorine at the 4-acetylphenyl para-position to reduce CYP450 metabolism.
- Co-crystallization studies : Identify off-target binding (e.g., COX-2) to guide structural refinements .
Q. Which analytical methods assess stability under physiological conditions?
Stability studies use:
- Forced degradation : Expose to oxidative (H2O2), acidic (0.1M HCl), or basic (0.1M NaOH) conditions, followed by HPLC-UV analysis.
- Metabolic stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
